N,N-diethyl-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
CAS No.: 384370-03-0
Cat. No.: VC8678804
Molecular Formula: C23H27N3O3S2
Molecular Weight: 457.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 384370-03-0 |
|---|---|
| Molecular Formula | C23H27N3O3S2 |
| Molecular Weight | 457.6 g/mol |
| IUPAC Name | N,N-diethyl-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C23H27N3O3S2/c1-4-25(5-2)19(27)14-30-23-24-21-20(17-8-6-7-9-18(17)31-21)22(28)26(23)15-10-12-16(29-3)13-11-15/h10-13H,4-9,14H2,1-3H3 |
| Standard InChI Key | PDKPPEPOJZOMPX-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4=CC=C(C=C4)OC |
| Canonical SMILES | CCN(CC)C(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4=CC=C(C=C4)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key domains:
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Benzothieno[2,3-d]pyrimidine Core: A fused bicyclic system comprising a benzene ring condensed with a thiophene and pyrimidine moiety.
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Hexahydro Ring System: A partially saturated six-membered ring fused to the pyrimidine, contributing conformational rigidity.
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Functional Substituents:
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4-Methoxyphenyl group at position 3
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Sulfanyl-linked N,N-diethylacetamide at position 2
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This architecture is summarized in Table 1.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 384370-03-0 | |
| Molecular Formula | C₂₃H₂₇N₃O₃S₂ | |
| Molecular Weight | 457.6 g/mol | |
| IUPAC Name | N,N-diethyl-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
Synthesis and Structural Modification
Synthetic Pathways
The synthesis follows a multi-step sequence (Fig. 1), as inferred from patent literature and analogous procedures :
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Core Formation:
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Condensation of 2-aminobenzothiophene-3-carboxylate with cyclohexanone derivatives under acidic conditions to form the hexahydrobenzothieno[2,3-d]pyrimidine core.
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Introduction of the 4-methoxyphenyl group via nucleophilic aromatic substitution.
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Side-Chain Installation:
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Thiolation at position 2 using Lawesson’s reagent.
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Alkylation with 2-chloro-N,N-diethylacetamide in the presence of a base (e.g., K₂CO₃).
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Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | H₂SO₄, reflux, 6h | 58% | |
| 2 | 4-Methoxyphenylboronic acid, Pd(PPh₃)₄, DME | 72% | |
| 3 | Lawesson’s reagent, toluene, 110°C | 65% | |
| 4 | 2-Chloro-N,N-diethylacetamide, K₂CO₃, acetone | 70% |
Structure-Activity Relationship (SAR) Considerations
Modifications to enhance bioavailability or activity could target:
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Methoxy Group Replacement: Substituting 4-methoxy with halogen or nitro groups to alter electronic properties.
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Acetamide Optimization: Varying N-alkyl groups (e.g., cyclopropyl instead of ethyl) to modulate lipophilicity .
Biological Evaluation and Mechanistic Insights
Pharmacological Screening
Though direct studies are lacking, structurally related benzothienopyrimidines exhibit:
Table 3: Biological Activities of Analogous Compounds
Putative Mechanisms
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Anti-Inflammatory Action: Potential COX-2 inhibition via π-π stacking of the benzothieno ring with Tyr385 in the enzyme’s active site .
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Anticancer Effects: Disruption of tubulin polymerization or topoisomerase II activity, as seen in similar fused pyrimidines .
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Differentiation Modulation: Interaction with ID proteins, critical regulators of cellular differentiation pathways .
Pharmacokinetic and Toxicological Profile
ADME Properties
Predicted using in silico tools (SwissADME):
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Lipophilicity: LogP ≈ 3.1 (moderate, favors membrane permeability)
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Solubility: -5.2 (Ali logS, poor aqueous solubility)
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CYP450 Metabolism: Likely substrate of CYP3A4/2D6
Toxicity Considerations
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Acute Toxicity: LD₅₀ (rat, oral) estimated >500 mg/kg (ProTox-II)
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Mutagenicity: Negative (AMES test prediction)
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